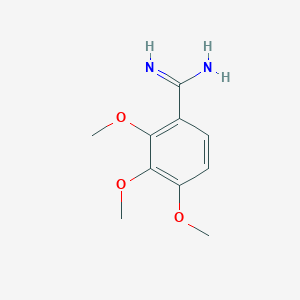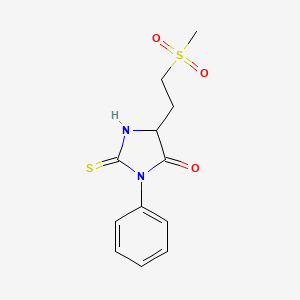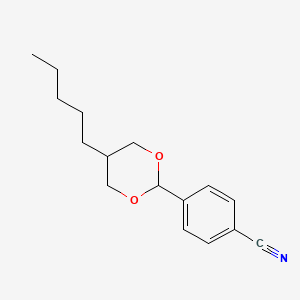![molecular formula C17H12N2 B1608395 2-(Naphthalen-2-yl)-1H-benzo[d]imidazole CAS No. 3367-02-0](/img/structure/B1608395.png)
2-(Naphthalen-2-yl)-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Naphthalen-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with a naphthalene group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-yl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with 2-naphthaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as polyphosphoric acid or a Lewis acid like zinc chloride. The mixture is heated to promote cyclization, leading to the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction time. Solvent-free conditions and green chemistry approaches are also explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
2-(Naphthalen-2-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the imidazole ring to a dihydroimidazole.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
Oxidation: Quinone derivatives
Reduction: Dihydroimidazole derivatives
Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives
科学的研究の応用
2-(Naphthalen-2-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) due to its electroluminescent properties.
Medicinal Chemistry: Investigated for its potential as an antiparasitic agent, particularly against Toxoplasma gondii.
Materials Science: Employed in the development of new materials with unique photophysical properties.
作用機序
The mechanism of action of 2-(Naphthalen-2-yl)-1H-benzo[d]imidazole in biological systems involves its interaction with specific molecular targets. For instance, in antiparasitic applications, it is believed to interfere with the metabolic pathways of the parasite, leading to its inhibition. The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules is crucial for its activity .
類似化合物との比較
Similar Compounds
- 2-(Naphthalen-1-yl)-1H-benzo[d]imidazole
- 2-(Naphthalen-2-yl)-1H-phenanthro[9,10-d]imidazole
- 1-(4-Methoxyphenyl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole
Uniqueness
2-(Naphthalen-2-yl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in organic electronics and medicinal chemistry, where precise molecular interactions are crucial .
特性
CAS番号 |
3367-02-0 |
|---|---|
分子式 |
C17H12N2 |
分子量 |
244.29 g/mol |
IUPAC名 |
2-naphthalen-2-yl-1H-benzimidazole |
InChI |
InChI=1S/C17H12N2/c1-2-6-13-11-14(10-9-12(13)5-1)17-18-15-7-3-4-8-16(15)19-17/h1-11H,(H,18,19) |
InChIキー |
UACFCMJTOGOMCK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=CC=CC=C4N3 |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene](/img/structure/B1608316.png)









![1-[4-(3-Methoxyphenyl)phenyl]ethanone](/img/structure/B1608334.png)
